(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one
Description
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one is a spirocyclic compound featuring a bicyclo[3.2.0]heptane core fused with a cyclopentane ring via an oxygen atom at the 4-position. The ketone group at the 7-position and the stereochemistry (1S,5R) define its structural uniqueness. This compound is a specialty chemical, often used in asymmetric synthesis and biocatalysis studies. Its synthesis involves enzymatic or chemical methods, as evidenced by its enantioselective preparation via Baeyer-Villiger monooxygenases (BVMOs) .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one |
InChI |
InChI=1S/C10H14O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7,9H,1-6H2/t7-,9-/m1/s1 |
InChI Key |
FNAOMPNFIBVSGB-VXNVDRBHSA-N |
Isomeric SMILES |
C1CCC2(C1)[C@H]3[C@@H](C2=O)CCO3 |
Canonical SMILES |
C1CCC2(C1)C3C(C2=O)CCO3 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Reagents
A prominent method for synthesizing spirocyclic lactones involves alkene intermediates subjected to acid-catalyzed cyclization. In one protocol, alkene 1s (1-oxaspiro[4.5]decan-6-yl)propanenitrile is reacted under acidic conditions to form the target spirocyclic structure. The reaction employs anhydrous 1,2-dimethoxyethane as a solvent, with heating to 50°C for 20 hours under vigorous stirring. The use of aqueous sodium hydroxide for pH adjustment ensures deprotonation and facilitates phase separation.
Purification and Yield Optimization
Post-reaction purification involves flash column chromatography on silica gel, using dichloromethane-methanol-ammonium hydroxide (DMA) or heptane-ethyl acetate-ethanol-ammonium hydroxide (EEA) solvent systems. This step isolates the lactone product with yields ranging from 45% to 82%, depending on the alkene precursor and reaction scale. For instance, scaling the reaction to 20 mmol maintains a 77% yield, demonstrating robustness for industrial applications.
Lactonization of Hydroxycarboxylic Acid Derivatives
Substrate Preparation and Cyclization
A complementary route starts with 3-(4-hydroxy-2-methoxyphenyl)propanoic acid, which undergoes lactonization in the presence of malonic acid and piperidine. The reaction proceeds at 55°C in pyridine, followed by acid hydrolysis with hydrochloric acid to yield the spirolactone. This method highlights the role of intramolecular esterification in constructing the oxaspiro framework.
Solvent and Catalytic Effects
The choice of tetrahydrofuran (THF) and hydrochloric acid in the hydrolysis step ensures selective ring closure without side reactions. Catalytic hydrogenation with 10% palladium on carbon further refines the product, removing unsaturated bonds and enhancing stereochemical purity. The final compound is isolated via ethyl acetate extraction and magnesium sulfate drying, achieving a 46% yield after chromatographic purification.
Stereochemical Control via Asymmetric Catalysis
Proline-Catalyzed Aldol Reactions
The stereoselective synthesis of spirocyclic compounds often employs organocatalysts. For example, L-proline catalyzes asymmetric aldol reactions between 1-phenylthiocycloalkyl carboxaldehydes and ketones, forming cyclobutyl tetrahydrofuran intermediates. These intermediates undergo further cyclization and hydrogenolysis to yield the desired spiro-lactone.
Hydrogenation and Ring Closure
Raney nickel-mediated hydrogenation at 0°C selectively reduces thioketal groups while preserving the lactone ring. Subsequent treatment with stannic chloride in dichloromethane induces ring contraction, forming the bicyclo[3.2.0]heptane skeleton. The final product is purified using light petroleum-diethyl ether gradients, with diastereomeric ratios confirmed by NMR and X-ray crystallography.
Industrial-Scale Production Considerations
Catalyst Optimization and Temperature Control
Scaling laboratory procedures to industrial production requires optimizing catalysts (e.g., stannic chloride, palladium on carbon) and reaction temperatures. For instance, maintaining 50°C during cyclization prevents side-product formation, while lower temperatures (0°C) during hydrogenation ensure selectivity.
Solvent Recovery and Waste Management
Industrial processes prioritize solvent recovery systems for 1,2-dimethoxyethane and THF, reducing environmental impact. Neutralization of acidic byproducts with sodium hydroxide minimizes corrosion risks in reactor vessels.
Analytical Validation and Quality Control
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the (1S,5R) configuration, with distinct signals at δ 3.70 ppm (1H, t) and δ 2.39 ppm (6H, s) for the dimethylamino group. High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 214.1438 [M+H]⁺, aligning with the theoretical mass.
Chromatographic Purity Assessment
Reverse-phase HPLC with hexane/isopropanol gradients resolves diastereomers, ensuring >98% purity for pharmaceutical applications. Retention times (e.g., 21.53 min for the major isomer) are standardized across batches.
Data Table 1: Summary of Synthetic Methods
Data Table 2: Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Bicyclo[3.2.0] Systems
(RS)-1-Azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-3'-en-7-one
- Structure : Replaces the 4-oxa group with a nitrogen atom, forming an azaspiro system.
- Properties: The presence of nitrogen increases polarity and basicity compared to the oxa analog. HRMS (ESI) data (C₁₃H₁₅NOS, [M+H]⁺: 234.0947) and ¹³C NMR signals (δ = 178.4 for the ketone) confirm structural similarities .
- Applications: Used in heterocycle synthesis, leveraging its enone system for cycloaddition reactions .
rac-(1R,5S)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one
- Structure : Racemic mixture of the (1R,5S) enantiomer.
- Stereochemical Impact: The (1R,5S) enantiomer undergoes "normal" lactonization via BVMOs, contrasting with the (1S,5R) enantiomer, which forms an "abnormal" lactone . This highlights the role of stereochemistry in biocatalytic outcomes.
Bicyclo[3.2.0] Systems with Varied Functional Groups
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one
- Structure : Combines a spiro[2.4]heptane core with phenyl and benzyl substituents.
- Synthetic protocols emphasize Pd-catalyzed coupling for functionalization .
- Contrast : Unlike the target compound, this derivative lacks a fused cyclopentane ring, reducing steric hindrance .
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine
Enantiomeric and Diastereomeric Comparisons
(1S,5R)- vs. (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one
- Biocatalytic Behavior: BVMOs convert (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one into an "abnormal" lactone, whereas the (1R,5S) enantiomer yields the "normal" lactone .
- Synthetic Utility : The (1S,5R) configuration is critical for accessing strained spiroketals, which are valuable in natural product synthesis .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Stereochemical Influence: The (1S,5R) configuration dictates reactivity in BVMO-catalyzed reactions, enabling access to non-canonical lactones .
- Commercial Challenges : High production costs and discontinuation by suppliers like CymitQuimica highlight the compound’s niche applicability .
- Synthetic Versatility : Derivatives with nitrogen or aromatic substituents expand utility in drug discovery and materials science, though structural modifications alter physicochemical properties .
Biological Activity
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one is a bicyclic organic compound notable for its unique spiro structure, which integrates a bicycloheptane framework with a cyclopentanone moiety. The compound's stereochemistry plays a crucial role in its biological interactions and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHO
- CAS Number : 1807938-13-1
- Molecular Weight : 166.21 g/mol
The presence of an oxygen atom in the spiro system enhances its chemical reactivity, making it a candidate for various biological activities.
Biological Activity Overview
Research into the biological activity of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one has suggested several potential applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity .
- Cytotoxic Effects : Similar bicyclic compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into the cytotoxic potential of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one.
- Mechanistic Studies : Interaction studies are crucial to understanding how this compound interacts at the molecular level with biological targets.
Predictive Models and Research Findings
Utilizing predictive models like PASS (Prediction of Activity Spectra for Substances) can provide insights into the biological activity spectrum based on the compound's structure. These models suggest that (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one may interact with various biological pathways, potentially influencing cell signaling and metabolic processes.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 4-Oxaspiro[bicyclo[3.2.0]heptane-6-one | Bicyclic | Potential antimicrobial activity |
| Bicyclo[3.2.0]heptan-6-one | Bicyclic | Known for cytotoxic effects |
| Spiro[4.5]decane | Spirocyclic | Exhibits interesting mechanical properties |
| Cyclobutane derivatives | Cyclic | Various biological activities noted |
The unique stereochemistry and combination of spirocyclic and bicyclic features in (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one may confer distinct biological activities compared to these similar compounds.
Q & A
Q. Table 1: Structural Descriptors
| Feature | Description | Impact on Reactivity |
|---|---|---|
| Spiro junction | Fusion of bicyclo[3.2.0]heptane and cyclopentane via oxygen | Strain-induced reactivity |
| Ketone (7-one) | Electron-deficient carbonyl group | Susceptible to nucleophilic attack |
| Stereocenters (1S,5R) | Chirality at bridgehead positions | Dictates stereochemical outcomes |
Advanced: How can diastereoselective synthesis of this compound be optimized to achieve high enantiomeric excess?
Answer:
Diastereoselectivity in spirocyclic systems often relies on substrate preorganization and catalyst design. For example, in analogous syntheses, low-temperature conditions (-78°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones) enhance stereochemical control . Kinetic resolution via enzymatic methods or asymmetric catalysis (e.g., organocatalysts) may also improve enantiomeric excess. Key steps include:
Q. Table 2: Example Reaction Conditions
Basic: What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
Answer:
Q. Table 3: Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Bridgehead H | 3.2–3.8 | d or dd | Bicyclic axial protons |
| Cyclopentane H | 1.5–2.5 | m | Spiro-fused ring protons |
Advanced: How can computational tools predict feasible synthetic routes and reaction pathways for this compound?
Answer:
Computational strategies include:
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify precursor molecules and disconnections based on bond dissociation energies .
- DFT Calculations : Model transition states to predict stereochemical outcomes (e.g., chair vs. boat conformations in bicyclic intermediates).
- Machine Learning : Platforms like BKMS_METABOLIC prioritize routes with high predicted yields (>80%) and low side-product formation .
Q. Table 4: Computational Predictions vs. Experimental Results
| Parameter | Predicted Value | Experimental Value | Deviation |
|---|---|---|---|
| Reaction Yield (%) | 85 | 78 | -7% |
| Diastereomeric Ratio | 15:1 | 12:1 | -3 |
Basic: What purification techniques are most effective for isolating (1S,5R)-4-Oxaspiro[...]-7-one from complex reaction mixtures?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate diastereomers.
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) to exploit solubility differences, achieving >90% purity .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers when stereochemical purity is critical .
Advanced: How do steric and electronic effects in the bicyclo[3.2.0]heptane system influence regioselectivity in derivatization reactions?
Answer:
- Steric Effects : Bridgehead substituents hinder nucleophilic attack at axial positions, favoring equatorial reactivity.
- Electronic Effects : The ketone’s electron-withdrawing nature polarizes adjacent bonds, directing reagents to α-positions.
Q. Table 5: Regioselectivity in Derivative Synthesis
| Reaction Type | Preferred Site | Rationale |
|---|---|---|
| Nucleophilic Addition | C-7 (ketone) | Electronic activation |
| Hydrogenation | Less substituted double bond | Steric accessibility |
Basic: What safety and handling protocols are recommended for this compound based on its structural analogs?
Answer:
- Storage : Under inert atmosphere (N2/Ar) at -20°C to prevent ketone oxidation.
- Handling : Use gloves and eye protection; avoid inhalation (potential irritant, as noted in for similar bicyclic compounds).
- Waste Disposal : Neutralize with aqueous base before disposal to degrade reactive functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
